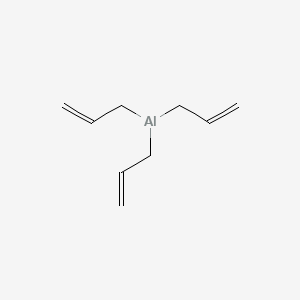
Tri(prop-2-en-1-yl)alumane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(prop-2-en-1-yl)alumane is an organoaluminum compound characterized by the presence of three prop-2-en-1-yl groups attached to an aluminum atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tri(prop-2-en-1-yl)alumane typically involves the reaction of aluminum trichloride with prop-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
This reaction requires strict control of moisture and temperature to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is typically carried out in specialized reactors designed to handle organometallic compounds safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tri(prop-2-en-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and catalysts like palladium or platinum are employed.
Major Products
Oxidation: Aluminum oxide and prop-2-en-1-al.
Reduction: Aluminum hydrides.
Substitution: Various substituted aluminum compounds depending on the substituents used.
科学研究应用
Tri(prop-2-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and composites.
作用机制
The mechanism of action of Tri(prop-2-en-1-yl)alumane involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.
相似化合物的比较
Similar Compounds
- Tri(propan-2-yl)alumane
- Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride
Comparison
Tri(prop-2-en-1-yl)alumane is unique due to its specific prop-2-en-1-yl groups, which confer distinct reactivity compared to other similar compounds. For instance, Tri(propan-2-yl)alumane has different steric and electronic properties, affecting its reactivity and applications. Titanium(4+),tris(prop-1-en-2-yl)alumane,tetrachloride, on the other hand, involves a different metal center, leading to varied chemical behavior and uses.
Conclusion
This compound is a versatile organoaluminum compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, materials science, and beyond. Further research into its properties and applications could unlock new possibilities in these fields.
属性
CAS 编号 |
18854-66-5 |
|---|---|
分子式 |
C9H15Al |
分子量 |
150.20 g/mol |
IUPAC 名称 |
tris(prop-2-enyl)alumane |
InChI |
InChI=1S/3C3H5.Al/c3*1-3-2;/h3*3H,1-2H2; |
InChI 键 |
NYCCIXSSBIMHNO-UHFFFAOYSA-N |
规范 SMILES |
C=CC[Al](CC=C)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


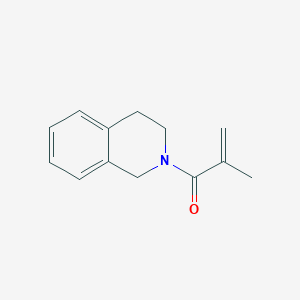
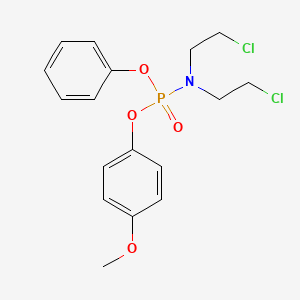
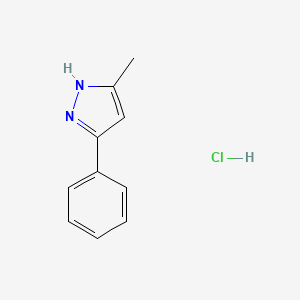
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)


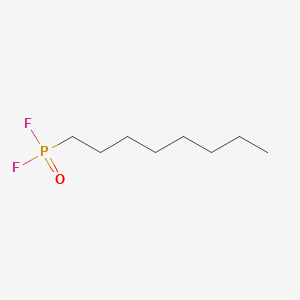
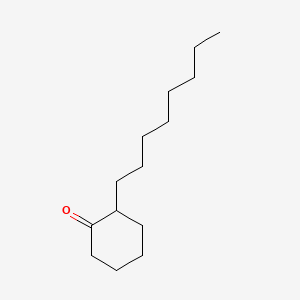




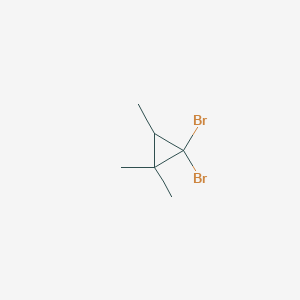
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
